5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine
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Overview
Description
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other techniques . One typical synthetic route involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling, pyrazole formation through reaction with hydrazine monohydrate, and subsequent cyclization steps . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride (NaH) . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activities.
Scientific Research Applications
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery and development due to its diverse biological activities . In biology and medicine, it is studied for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Additionally, it has applications in the industry as a component in the synthesis of bioactive molecules and organic materials .
Mechanism of Action
The exact mechanism of action of 5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE is not fully understood. it is known to interact with various molecular targets and pathways, leading to its diverse biological activities . For example, its antimicrobial action is effective against both gram-positive and gram-negative microorganisms . The compound’s kinase inhibitory activity suggests it may interfere with specific signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives show greater activity in kinase inhibition . This highlights the unique properties of 5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
475437-19-5 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-oxa-1,7-diazatricyclo[7.3.0.03,7]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C9H8N2O/c1-2-8-6-11-4-5-12-9(11)7-10(8)3-1/h1-5,7H,6H2 |
InChI Key |
SSRBXQGPPSNMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=C3N1C=CO3 |
Origin of Product |
United States |
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